DA-3003-2
Overview
Description
7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione is a synthetic compound known for its potent inhibitory effects on cell cycle progression. It is particularly noted for its ability to inhibit the activity of Cdc25 phosphatases, which are crucial regulators of cell cycle transitions . This compound has garnered significant interest in the fields of cancer research and cell biology due to its potential as an antiproliferative agent .
Mechanism of Action
Target of Action
The primary target of 7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione, also known as NSC 663284, is the Cdc25 dual specificity phosphatases . These phosphatases play a crucial role in coordinating cell cycle progression . Overexpression of Cdc25 phosphatases has been observed in many human cancers, including prostate cancer .
Mode of Action
NSC 663284 interacts with its targets by inhibiting the dephosphorylation and activation of cyclin-dependent kinases (Cdks) both in vitro and in vivo . It blocks the reactivation of Cdk2/cyclin A kinase by the Cdc25A catalytic domain in vitro . The compound directly binds to one of the two serine residues in the active site loop HCEFSSER of the Cdc25A catalytic domain .
Biochemical Pathways
The inhibition of Cdc25 phosphatases by NSC 663284 affects the cell cycle progression at both the G1 and G2/M phase . This is achieved by blocking the dephosphorylation and activation of Cdk2 and Cdk1 . The compound’s action on these biochemical pathways leads to the arrest of cell cycle progression .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies
Result of Action
The result of NSC 663284’s action is the arrest of cell cycle progression at both the G1 and G2/M phase . This leads to the inhibition of cell proliferation, as observed in various tumor cell lines . In the context of prostate cancer, the compound has shown antiproliferative efficacy .
Action Environment
It is worth noting that the compound’s efficacy can be observed in the complex environment of a cell, suggesting that it is stable and active under physiological conditions
Biochemical Analysis
Biochemical Properties
7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione interacts with the Cdc25 dual specificity phosphatases, which are key regulators of cell cycle progression . It has been shown to block the reactivation of Cdk2/cyclin A kinase by the Cdc25A catalytic domain in vitro . This interaction involves the direct binding of 7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione to one of the two serine residues in the active site loop HCEFSSER of the Cdc25A catalytic domain .
Cellular Effects
In cellular contexts, 7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione has been found to arrest synchronized cells at both G1 and G2/M phase . It blocks the dephosphorylation and activation of Cdk2 and Cdk1 in vivo, as predicted for a Cdc25 inhibitor . This results in the inhibition of cell cycle progression and the proliferation of various tumor cell lines .
Molecular Mechanism
The molecular mechanism of action of 7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione involves its interaction with the Cdc25 phosphatases. It binds directly to one of the two serine residues in the active site loop HCEFSSER of the Cdc25A catalytic domain . This binding inhibits the phosphatase activity of Cdc25, preventing the dephosphorylation and activation of Cdks, and thereby arresting cell cycle progression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione have been observed over time. For example, in the PC-3 asynchronous human prostate cancer cell line, cells accumulated in the G2/M phase at 24 hours after treatment with this compound .
Metabolic Pathways
Given its role as a Cdc25 inhibitor, it is likely to impact pathways involving cell cycle regulation .
Subcellular Localization
The subcellular localization of 7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione is not well defined. Given its role as a Cdc25 inhibitor, it is likely to be found in the nucleus where it can interact with its target proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione typically involves the following steps:
Starting Materials: The synthesis begins with quinoline-5,8-dione as the core structure.
Amine Substitution: The substitution of the 6th position with a 2-(morpholin-4-ylethylamino) group.
The reaction conditions often involve the use of organic solvents and catalysts to facilitate the chlorination and amine substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the substituent groups.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-5,8-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the 7th position .
Scientific Research Applications
7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione has several scientific research applications:
Cancer Research: It is used as an inhibitor of Cdc25 phosphatases, which are overexpressed in many cancers.
Cell Biology: The compound is employed to study cell cycle regulation and the role of Cdc25 phosphatases in cell proliferation.
Drug Development: Its structure serves as a template for designing more potent and selective antiproliferative agents.
Biochemical Assays: It is used in various assays to investigate the dephosphorylation and activation of cyclin-dependent kinases.
Comparison with Similar Compounds
Similar Compounds
NSC 672121: Another Cdc25 inhibitor with a similar structure but different substituents.
Uniqueness
7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione is unique due to its high potency and selectivity for Cdc25 phosphatases. Its ability to arrest the cell cycle at both G1 and G2/M phases distinguishes it from other inhibitors that may only target one phase . Additionally, its structure provides a valuable scaffold for the development of new therapeutic agents with improved efficacy and reduced toxicity .
Properties
IUPAC Name |
7-chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c16-11-13(18-4-5-19-6-8-22-9-7-19)14(20)10-2-1-3-17-12(10)15(11)21/h1-3,18H,4-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTBDMBBPVNDSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(C(=O)C3=C(C2=O)C=CC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does NSC 663284 interact with its target Cdc25 phosphatase, and what are the downstream effects of this interaction?
A1: NSC 663284 directly binds to the Cdc25A catalytic domain, specifically to one of the two serine residues in the active site loop HCEFSSER. [] This binding inhibits the phosphatase activity of Cdc25A, preventing the removal of phosphate groups from its substrates, cyclin-dependent kinases (Cdks). [] As a result, Cdks remain in their inactive, phosphorylated state, leading to cell cycle arrest at both the G1 and G2/M phases. [] This effectively inhibits cell proliferation as the cell cycle progression is halted.
Q2: How does the structure of NSC 663284 influence its activity against Cdc25 phosphatases?
A2: Research suggests that the position of the chlorine atom on the quinolinedione scaffold is crucial for NSC 663284's inhibitory activity. The 7-chloro isomer (NSC 663284) exhibits greater potency compared to its regioisomer, 6-chloro-7-(2-morpholin-4-ylethylamino)quinoline-5,8-dione. [] Computational analysis using electrostatic potential mapping suggests that an electron-deficient 7-position on the quinolinedione ring enhances the interaction with the Cdc25 active site, contributing to increased inhibitory activity. [] This highlights the importance of specific structural features for optimal binding and inhibition of Cdc25 phosphatases.
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